molecular formula C10H10FNO B14023420 4-(Ethoxymethyl)-3-fluorobenzonitrile

4-(Ethoxymethyl)-3-fluorobenzonitrile

Cat. No.: B14023420
M. Wt: 179.19 g/mol
InChI Key: UXNZRVAKLFTUKS-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)-3-fluorobenzonitrile is a substituted benzonitrile derivative featuring a fluorine atom at the 3-position and an ethoxymethyl group (-CH2OCH2CH3) at the 4-position of the aromatic ring. The ethoxymethyl substituent introduces moderate lipophilicity and stability compared to more reactive groups like bromomethyl. This compound likely serves as an intermediate in pharmaceutical synthesis, leveraging the benzonitrile core’s versatility for further functionalization.

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

4-(ethoxymethyl)-3-fluorobenzonitrile

InChI

InChI=1S/C10H10FNO/c1-2-13-7-9-4-3-8(6-12)5-10(9)11/h3-5H,2,7H2,1H3

InChI Key

UXNZRVAKLFTUKS-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(C=C(C=C1)C#N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxymethyl)-3-fluorobenzonitrile typically involves the introduction of the ethoxymethyl group and the fluorine atom onto a benzonitrile scaffold. One common method includes the nucleophilic substitution reaction where a suitable fluorinated benzyl halide reacts with an ethoxymethylating agent under basic conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of 4-(Ethoxymethyl)-3-fluorobenzonitrile may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the reaction, and the use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(Ethoxymethyl)-3-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The ethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents.

Major Products:

    Oxidation: Formation of ethoxymethylbenzoic acid or ethoxymethylbenzaldehyde.

    Reduction: Formation of 4-(Ethoxymethyl)-3-fluorobenzylamine.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-(Ethoxymethyl)-3-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes for imaging and diagnostic purposes.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(Ethoxymethyl)-3-fluorobenzonitrile exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The ethoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 4-(ethoxymethyl)-3-fluorobenzonitrile with related derivatives:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Properties
4-(Ethoxymethyl)-3-fluorobenzonitrile Ethoxymethyl (-CH2OCH2CH3) C10H10FNO 179.19 Moderate lipophilicity, ether stability
4-(Bromomethyl)-3-fluorobenzonitrile Bromomethyl (-CH2Br) C8H5BrFN 214.03 High reactivity (Suzuki coupling)
4-(Aminomethyl)-3-fluorobenzonitrile Aminomethyl (-CH2NH2) C8H7FN2 150.15 Polar, hydrogen-bonding capability
4-(Dimethylamino)-3-fluorobenzonitrile Dimethylamino (-N(CH3)2) C9H9FN2 164.18 Basic, enhances solubility

Key Observations :

  • Reactivity : Bromomethyl derivatives are pivotal in cross-coupling reactions (e.g., ), while ethoxymethyl groups are less reactive but offer hydrolytic stability.
  • Lipophilicity: Ethoxymethyl and dimethylamino groups enhance membrane permeability compared to polar aminomethyl substituents.

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